

An In-depth Technical Guide to Losartan Carboxaldehyde (CAS No. 114798-36-6)

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Compound of Interest

Compound Name: Losartan Carboxaldehyde

Cat. No.: B193158

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan Carboxaldehyde, with CAS number 114798-36-6, is a pivotal chemical entity in the pharmacology and chemistry of Losartan, a widely prescribed angiotensin II receptor antagonist. This document provides a comprehensive technical overview of **Losartan Carboxaldehyde**, covering its chemical identity, physicochemical properties, and its significant roles as a primary active metabolite of Losartan and a key synthetic intermediate. Detailed experimental protocols for its synthesis and subsequent conversion are presented, alongside its biological activities and its status as a recognized impurity in Losartan drug products. This guide is intended to serve as a critical resource for professionals engaged in drug metabolism studies, process chemistry, and quality control in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

Losartan Carboxaldehyde, also known by synonyms such as DuP-167, E3179, and EXP3179, is a well-characterized organic compound.^{[1][2]} It is officially recognized as Losartan EP Impurity K and Losartan USP Related Compound C.^{[3][4]}

Property	Value	References
CAS Number	114798-36-6	[1][2]
Chemical Name	2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde	[1]
Molecular Formula	C ₂₂ H ₂₁ ClN ₆ O	[1][2]
Molecular Weight	420.9 g/mol	[1][2]
Appearance	Off-white to light yellow solid	[5]
Melting Point	>71°C (decomposition)	[5]
Purity	≥95%	[1][5]
Solubility	DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1]
UV max (λ _{max})	249, 273 nm	[1]
Storage	Recommended long-term storage at 4°C. The compound is hygroscopic and should be stored under an inert atmosphere. Short-term storage at room temperature is acceptable.	[1][5]

Role in Metabolism and Biological Activity

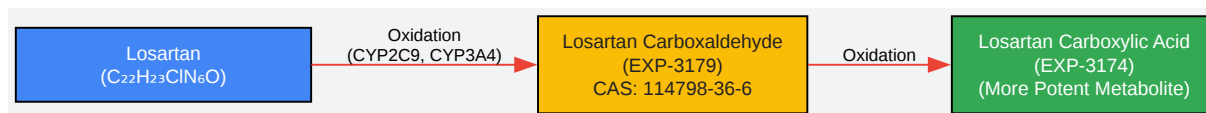
Losartan Carboxaldehyde is a significant active metabolite of Losartan.[1] The conversion from Losartan is mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4 in the liver. [1][6] This aldehyde is an intermediate in the metabolic pathway that leads to the formation of EXP-3174 (Losartan Carboxylic Acid), which is 10 to 40 times more potent as an angiotensin II receptor antagonist than the parent drug, Losartan.[7][8]

While it is a metabolic intermediate, **Losartan Carboxaldehyde** exhibits its own distinct biological activities, independent of angiotensin receptor blockade.^[9]^[10]

Biological Activity	Description	Concentration	References
Anti-platelet Aggregation	Inhibits platelet aggregation induced by arachidonic acid in isolated human platelet-rich plasma.	10 pM	[1]
PPAR γ Agonism	Acts as an agonist of Peroxisome Proliferator-Activated Receptor γ (PPAR γ).	EC ₅₀ = 17.1 μ M	[1]
Adipocyte Differentiation	Increases lipid accumulation in 3T3-L1 adipocytes, a marker of differentiation.	10 μ M	[1]
Anti-inflammatory Action	Inhibits LPS-induced increases in COX-2 mRNA expression and prostaglandin F ₂ α levels in human umbilical vein endothelial cells (HUVECs).	10 μ M	[1][9]
NADPH Oxidase Inhibition	Decreases superoxide production by NADPH oxidase (NOX) in isolated human peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner.	[1]	

Metabolic Pathway of Losartan

The following diagram illustrates the metabolic conversion of Losartan to its active metabolites.



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Metabolic conversion of Losartan to its active metabolites.

Synthesis and Experimental Protocols

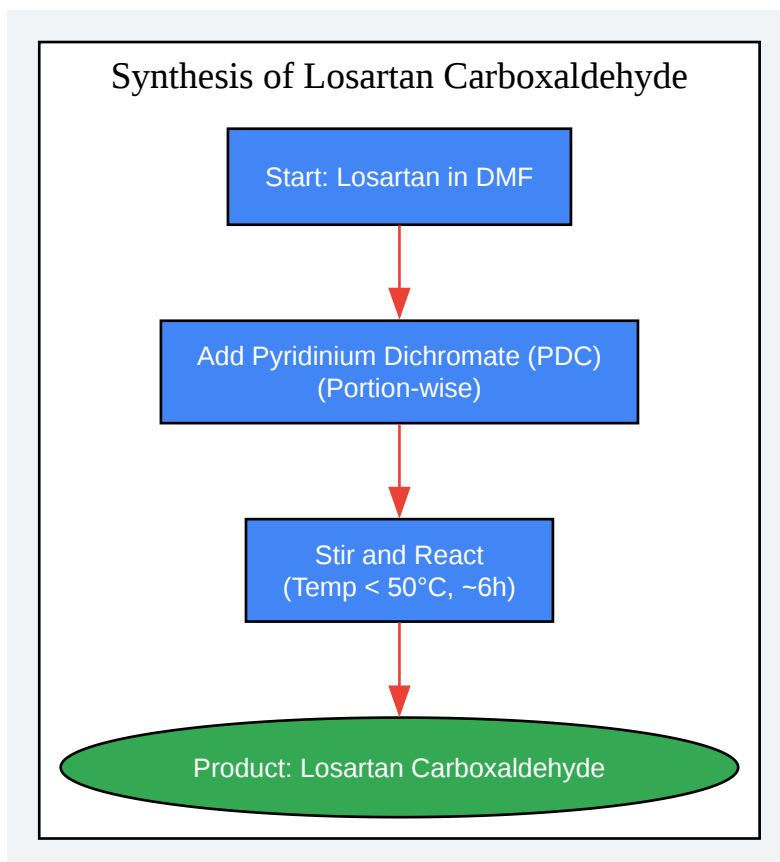
Losartan Carboxaldehyde is a key intermediate in the synthesis of EXP-3174 and can be synthesized from Losartan. It is also a known degradation product of Losartan under oxidative stress conditions.^{[11][12]}

Synthesis of Losartan Carboxaldehyde from Losartan

A common method for the synthesis of **Losartan Carboxaldehyde** involves the oxidation of the primary alcohol group of Losartan.

Experimental Protocol:

- **Reactants:** Dissolve 317g (0.75 mol) of Losartan in 1000 mL of N,N-dimethylformamide (DMF).^[13]
- **Oxidizing Agent:** Add 418.5g of Pyridinium dichromate (PDC) to the solution in portions, with stirring.^[13]
- **Temperature Control:** Maintain the reaction temperature so that it does not exceed 50°C.^[13]
- **Reaction Time:** The reaction is typically allowed to proceed for several hours (e.g., 6 hours) under alkaline conditions until completion.^[13]
- **Yield:** This process has been reported to yield **Losartan Carboxaldehyde** at approximately 94%.^[13]



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*Workflow for the synthesis of **Losartan Carboxaldehyde**.*

Conversion of **Losartan Carboxaldehyde** to EXP-3174 (**Losartan Carboxylic Acid**)

Several methods have been developed for the oxidation of **Losartan Carboxaldehyde** to its corresponding carboxylic acid, EXP-3174.^[7]

Protocol A: Oxidation using Hydrogen Peroxide and KOH

- Reaction Setup: Add 30% hydrogen peroxide (5.7 mL, 56.8 mmol) dropwise to a stirring solution of 50% aqueous potassium hydroxide (KOH) (3.2 mL, 28.4 mmol) and **Losartan Carboxaldehyde** (3 g, 7.1 mmol) in methanol (25 mL) at 65°C.^[7]
- Reaction Time: Stir the mixture for 20 minutes.^[7]

- Work-up: After the reaction is complete, cool the mixture and acidify it with concentrated HCl to precipitate the product.[7]

Protocol B: Oxidation using Oxone

- Reaction Setup: Dissolve a mixture of **Losartan Carboxaldehyde** (1.5 g, 3.6 mmol) and Oxone (potassium peroxymonosulfate) (0.55 g, 3.6 mmol) in 10 mL of DMF.[7]
- Reaction Time: Stir the reaction mixture for 5 hours.[7]
- Work-up: Further purification steps are required to isolate the product.

Protocol C: Oxidation using Pd/C, NaBH₄, and KOH

- Catalyst Preparation: Add a catalytic amount of Palladium on carbon (Pd/C) to 10 mL of H₂O. Slowly add NaBH₄ (0.6 mmol) to this suspension, followed by KOH (1 g, 18 mmol).[7]
- Reaction: Add **Losartan Carboxaldehyde** (2.5 g, 5.9 mmol) to the suspension and stir the reaction mixture overnight (for 10 hours) under air at room temperature.[7]
- Monitoring: Control the completion of the reaction using thin-layer chromatography (TLC).[7]
- Work-up: Neutralize the reaction mixture with 0.1 M HCl solution. Extract the resulting mixture three times with 10 mL of ethyl acetate. Combine the organic layers and evaporate the solvent.[7]

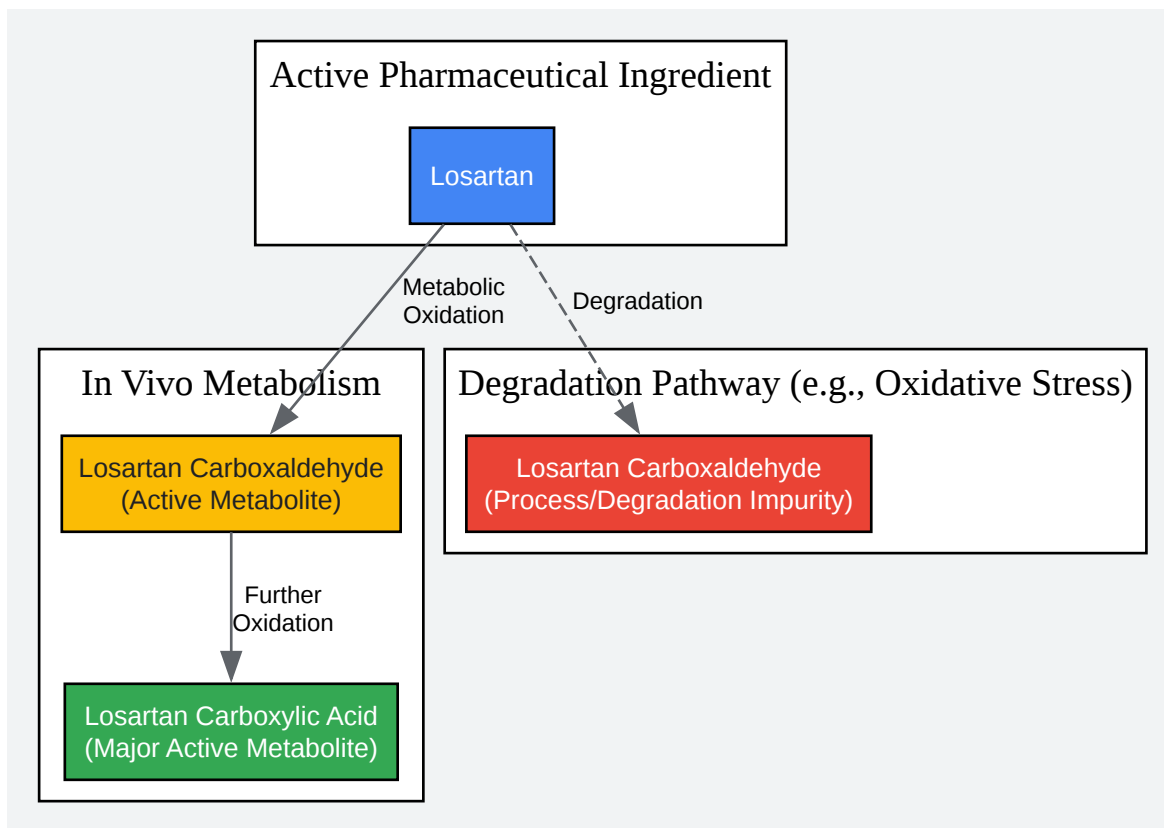
Analytical Profile and Impurity Status

Losartan Carboxaldehyde is a known impurity and degradation product of Losartan.[11][14] Its presence in Losartan drug substance and product is monitored through stability-indicating HPLC methods. Forced degradation studies show that Losartan is susceptible to oxidative stress, which can lead to the formation of the aldehyde.[12][15] LC-MS/MS is a key technique for the identification and characterization of this and other related substances.[11][12]

Logical Relationship in Drug Development

The diagram below outlines the relationship between Losartan, its aldehyde metabolite/impurity, and its more active carboxylic acid metabolite within the context of drug

development and quality control.



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Interrelationship of Losartan and its aldehyde derivative.

Conclusion

Losartan Carboxaldehyde (CAS 114798-36-6) is a molecule of significant interest in pharmaceutical science. It is not only a crucial intermediate in the metabolic activation of Losartan but also possesses intrinsic biological activities that may contribute to the overall therapeutic profile of the parent drug. Furthermore, its role as a process-related impurity and degradation product necessitates robust analytical methods for its control in pharmaceutical formulations. The synthetic routes and analytical data compiled in this guide provide a foundational resource for researchers and developers working with Losartan and related compounds.

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